molecular formula C9H14N2O B1269322 1-(2-Furylmethyl)piperazine CAS No. 59037-70-6

1-(2-Furylmethyl)piperazine

Cat. No.: B1269322
CAS No.: 59037-70-6
M. Wt: 166.22 g/mol
InChI Key: GQSSZKRUQKGOJB-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)piperazine is an organic compound with the molecular formula C₉H₁₄N₂O. It consists of a piperazine ring substituted with a 2-furylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Furylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the furylmethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the furylmethyl group.

    Reduction: Reduced derivatives of the piperazine ring or the furylmethyl group.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2-Furylmethyl)piperazine has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its interactions with various biological targets.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furoyl)piperazine: Similar structure but with a furoyl group instead of a furylmethyl group.

    1-(2-Thienylmethyl)piperazine: Contains a thienylmethyl group instead of a furylmethyl group.

    1-(2-Pyridylmethyl)piperazine: Contains a pyridylmethyl group instead of a furylmethyl group.

Uniqueness

1-(2-Furylmethyl)piperazine is unique due to the presence of the furylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(furan-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSSZKRUQKGOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354149
Record name 1-(2-furylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59037-70-6
Record name 1-(2-furylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Furylmethyl)piperazine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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